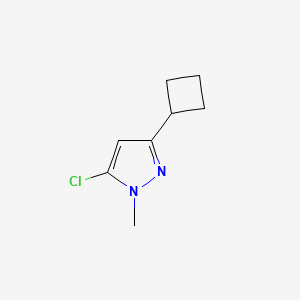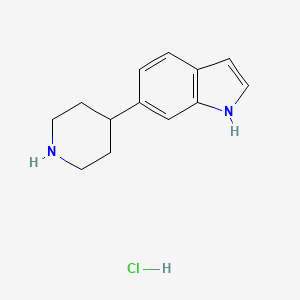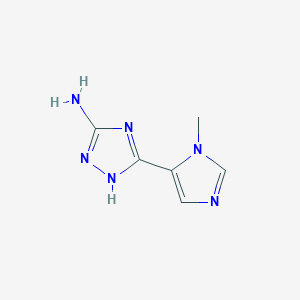![molecular formula C9H16O2 B13682036 2-Methyl-5-oxaspiro[3.5]nonan-8-ol](/img/structure/B13682036.png)
2-Methyl-5-oxaspiro[3.5]nonan-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-oxaspiro[35]nonan-8-ol is a chemical compound with the molecular formula C9H16O2 It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-oxaspiro[3.5]nonan-8-ol typically involves the formation of the spiro ring system followed by the introduction of the hydroxyl group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spiro ring. The hydroxyl group can then be introduced through oxidation or other functional group transformations.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure high yield and purity, as well as the use of cost-effective reagents and conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-oxaspiro[3.5]nonan-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
2-Methyl-5-oxaspiro[3.5]nonan-8-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-oxaspiro[3.5]nonan-8-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting various metabolic pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
5-Oxaspiro[3.5]nonan-8-ol: A similar spiro compound with a different substitution pattern.
5-Oxaspiro[3.5]nonan-8-ylmethanol: Another related compound with a hydroxyl group attached to a different carbon atom.
Uniqueness
2-Methyl-5-oxaspiro[3.5]nonan-8-ol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H16O2 |
|---|---|
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
2-methyl-5-oxaspiro[3.5]nonan-8-ol |
InChI |
InChI=1S/C9H16O2/c1-7-4-9(5-7)6-8(10)2-3-11-9/h7-8,10H,2-6H2,1H3 |
Clave InChI |
ULMPRJKNMONXCA-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2(C1)CC(CCO2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![6-Iodo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13682022.png)

![6,6-Difluorospiro[3.3]heptane-2-carboxamide](/img/structure/B13682039.png)
